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Compound of Interest

Compound Name:
2-Chloro-5-methylthieno[2,3-

D]pyrimidine

Cat. No.: B1487459 Get Quote

Introduction to the Thieno[2,3-d]pyrimidine
Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is considered a bioisostere

of purine, the fundamental building block of nucleic acids.[1] This structural analogy to adenine

allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets,

often by mimicking the natural purine bases.[1][2] Consequently, this scaffold has emerged as

a "privileged structure" in medicinal chemistry, serving as the foundation for compounds with a

broad spectrum of pharmacological activities, including anticancer, anti-inflammatory,

antimicrobial, and central nervous system (CNS) protective properties.[1][2]

The specific compound, 2-Chloro-5-methylthieno[2,3-d]pyrimidine, is a key intermediate in

the synthesis of these bioactive molecules. The chlorine atom at the 2-position acts as a

versatile chemical handle, providing a reactive site for nucleophilic substitution. This allows for

the systematic introduction of diverse functional groups, enabling the exploration of structure-

activity relationships (SAR) and the optimization of lead compounds in drug discovery

programs.[3]

Physicochemical and Structural Properties
2-Chloro-5-methylthieno[2,3-d]pyrimidine is a solid organic compound at room temperature.

Its core structure consists of a thiophene ring fused to a pyrimidine ring, with a methyl group at
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position 5 and a chlorine atom at position 2.

Property Value Source(s)

CAS Number 83259-31-8 [4][5][6][7]

Molecular Formula C₇H₅ClN₂S [4][5]

Molecular Weight 184.65 g/mol [4][8]

IUPAC Name
2-chloro-5-methylthieno[2,3-

d]pyrimidine
[4]

Density ~1.445 g/cm³ [8]

Melting Point Not available [8]

Boiling Point Not available [8]

Canonical SMILES
CC1=CC2=C(S1)N=C(N=C2)C

l
N/A

Synthesis Methodology
The synthesis of 2-Chloro-5-methylthieno[2,3-d]pyrimidine is typically achieved through a

robust, multi-step sequence. The most common and efficient pathway involves three key

stages:

Gewald Reaction: Formation of a polysubstituted 2-aminothiophene intermediate.

Pyrimidine Ring Formation: Cyclization of the aminothiophene to construct the thieno[2,3-

d]pyrimidin-4(3H)-one core.

Chlorination: Conversion of the 4-oxo group to the 2-chloro derivative using a chlorinating

agent.

Step 1: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing 2-

aminothiophenes.[6] In this case, the reaction involves the condensation of a β-keto ester (ethyl

acetoacetate), an active methylene nitrile (malononitrile), and elemental sulfur in the presence
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of a basic catalyst like morpholine or triethylamine.[2] The reaction proceeds via an initial

Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to

yield the highly functionalized thiophene ring.[6]

Step 2: Pyrimidine Ring Cyclization
The resulting 2-aminothiophene-3-carboxylate intermediate is then cyclized to form the fused

pyrimidine ring. A common method involves heating the intermediate with formamide or urea at

high temperatures. This reaction builds the pyrimidine ring, resulting in the formation of 5-

methylthieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Aromatic Chlorination
The final step is the conversion of the hydroxyl/oxo group at the 4-position (which exists in

tautomeric equilibrium) to a chloro group. This is a critical step that installs the reactive handle

for further derivatization. The standard protocol involves refluxing the thienopyrimidinone

intermediate in phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary

amine base such as N,N-dimethylaniline or pyridine to facilitate the reaction.[9]

Ethyl Acetoacetate
+

Malononitrile
+

Sulfur (S₈)

Step 1: Gewald Reaction
(Base Catalyst, e.g., Morpholine)

Ethyl 2-amino-4-methyl
thiophene-3-carboxylate

Step 2: Cyclization
(Heat)

Formamide (HCONH₂)

5-methylthieno[2,3-d]
pyrimidin-4(3H)-one

Step 3: Chlorination
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Fig. 1: Multi-step synthesis pathway for 2-Chloro-5-methylthieno[2,3-d]pyrimidine.
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The primary utility of 2-Chloro-5-methylthieno[2,3-d]pyrimidine in synthetic chemistry lies in

the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the pyrimidine

nitrogen atoms makes the C2 position highly susceptible to nucleophilic aromatic substitution

(SₙAr). This allows for the facile displacement of the chloride ion by a wide range of

nucleophiles.

Common transformations include reactions with:

Amines (R-NH₂): To form 2-amino-thieno[2,3-d]pyrimidine derivatives. This is the most

common derivatization, used to introduce side chains that can interact with biological targets.

Alcohols/Phenols (R-OH): To yield 2-alkoxy or 2-aryloxy ethers.

Thiols (R-SH): To produce 2-thioether derivatives.

This versatile reactivity enables the creation of large libraries of analogues from a single,

readily accessible intermediate, which is a cornerstone of modern medicinal chemistry.
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Fig. 2: Key nucleophilic substitution reactions of the title compound.

Applications in Medicinal Chemistry and Drug
Discovery
The thieno[2,3-d]pyrimidine scaffold is a rich source of kinase inhibitors and other targeted

therapeutics.[2] Derivatives synthesized from 2-Chloro-5-methylthieno[2,3-d]pyrimidine
have been investigated for several therapeutic applications.

Anticancer Agents: A significant area of research has focused on developing derivatives as

potent enzyme inhibitors. For example, various substituted thieno[2,3-d]pyrimidines have

been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor
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2 (VEGFR-2), a key target in tumor angiogenesis.[10] By modifying the substituent at the 2-

position, researchers can tune the binding affinity and selectivity of these compounds,

leading to potent anti-cancer agents.[10]

CNS Protective Agents: The scaffold has also been explored for its potential in treating

neurological disorders.[1][2]

Anti-inflammatory and Antimicrobial Agents: The broad biological activity profile of this class

of compounds includes anti-inflammatory and antimicrobial effects, making it a versatile

starting point for diverse drug discovery campaigns.[1]

Spectral and Analytical Characterization
Disclaimer: The following spectral data are predicted values based on the analysis of

structurally analogous compounds, as publicly available experimental spectra for 2-Chloro-5-
methylthieno[2,3-d]pyrimidine are limited. These values should be used as a guide for

characterization.

Parameter Expected Observation

¹H NMR

Singlet ~8.5-8.8 ppm (1H, pyrimidine C4-H);

Singlet ~7.0-7.3 ppm (1H, thiophene C6-H);

Singlet ~2.5 ppm (3H, C5-CH₃).

¹³C NMR

Peaks in the range of ~115-170 ppm. Key

signals expected for C2 (~155-160 ppm), C4

(~150-155 ppm), C5 (~125-130 ppm), and the

methyl carbon (~15 ppm).

FT-IR (cm⁻¹)

~3100-3000 (Aromatic C-H stretch); ~1620-

1550 (C=N and C=C stretches of the fused ring

system); ~800-700 (C-Cl stretch).

Mass Spec (EI)

Expected molecular ion (M⁺) peak at m/z 184

and a characteristic M+2 peak at m/z 186 with

an approximate 3:1 intensity ratio, confirming

the presence of one chlorine atom.
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Experimental Protocols
Protocol: Synthesis of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Safety Precaution: This procedure involves hazardous materials, including phosphorus

oxychloride, which is highly corrosive and reacts violently with water. All steps must be

performed in a well-ventilated fume hood with appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (0.1

mol), malononitrile (0.1 mol), and ethanol (80 mL).

Stir the mixture at room temperature to dissolve the solids.

Add elemental sulfur (0.1 mol) to the mixture.

Slowly add morpholine (0.12 mol) dropwise over 15 minutes. The reaction is exothermic;

maintain the temperature below 40°C using a water bath if necessary.

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-cold water (200 mL).

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with

a small amount of cold ethanol.

Dry the solid product under vacuum to yield the thiophene intermediate.

Step 2: Synthesis of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one

In a 100 mL round-bottom flask, combine the dried ethyl 2-amino-4-methylthiophene-3-

carboxylate from Step 1 (0.05 mol) and formamide (50 mL).

Fit the flask with a reflux condenser and heat the mixture to 180-190°C in an oil bath.
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Maintain the reflux for 4-6 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature. A solid product will precipitate.

Add water (100 mL) to the flask and stir for 30 minutes.

Collect the solid by vacuum filtration, wash with water, and dry completely.

Step 3: Synthesis of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Under anhydrous conditions, place the dried 5-methylthieno[2,3-d]pyrimidin-4(3H)-one from

Step 2 (0.03 mol) into a 100 mL round-bottom flask equipped with a reflux condenser and a

calcium chloride drying tube.

Carefully add phosphorus oxychloride (POCl₃, 30 mL) to the flask in the fume hood.

Add 5-10 drops of N,N-dimethylaniline as a catalyst.

Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature.

Slowly and carefully, pour the reaction mixture onto crushed ice (200 g) in a large beaker

with vigorous stirring in a fume hood. This step is highly exothermic and will release HCl gas.

Continue stirring until all the ice has melted and the excess POCl₃ has been hydrolyzed.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate

(NaHCO₃) solution until the pH is ~7-8.

The product will precipitate as a solid. Collect the solid by vacuum filtration.

Wash the crude product with ample water and then dry it under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water

mixture) to obtain pure 2-Chloro-5-methylthieno[2,3-d]pyrimidine.

Conclusion
2-Chloro-5-methylthieno[2,3-d]pyrimidine is a high-value synthetic intermediate with a

strategic position in the field of medicinal chemistry. Its straightforward, scalable synthesis,

combined with the versatile reactivity of its C2-chloro group, makes it an ideal starting point for

the development of novel therapeutics. The robust foundation of the thieno[2,3-d]pyrimidine

scaffold as a purine bioisostere ensures its continued relevance in the design of targeted

inhibitors and other bioactive molecules for a wide range of diseases. This guide provides the

foundational knowledge for researchers to effectively synthesize, characterize, and utilize this

important compound in their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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